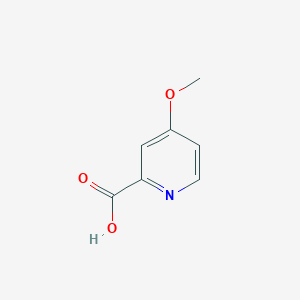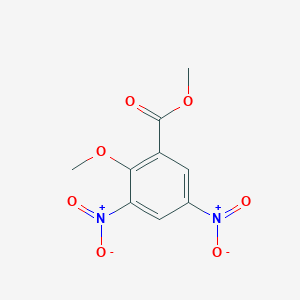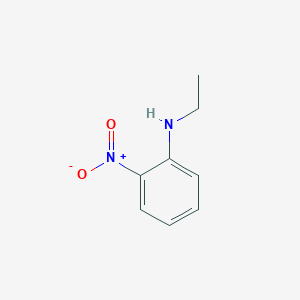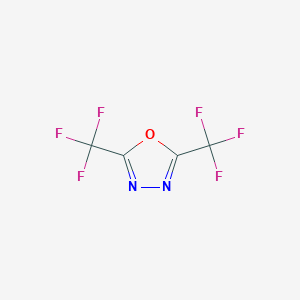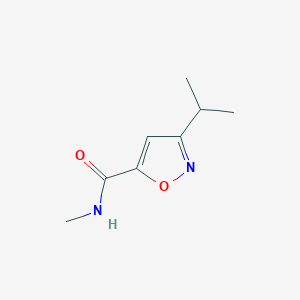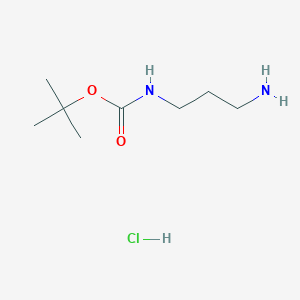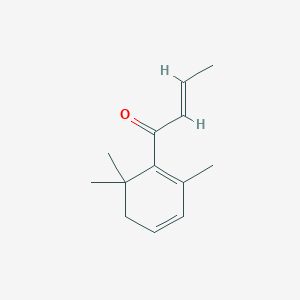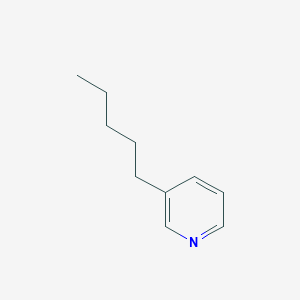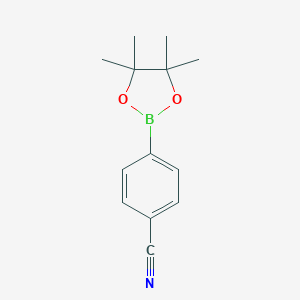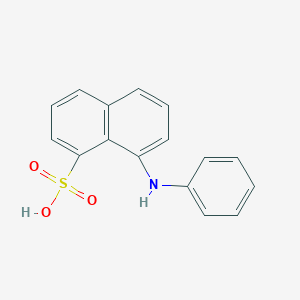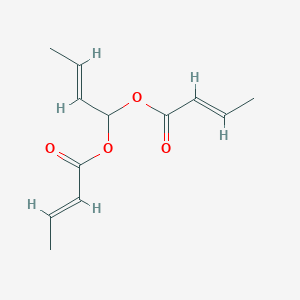
Crotylidene dicrotonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crotylidene dicrotonate (CDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDC is a derivative of crotonic acid and has been found to exhibit unique properties that make it useful in various fields of study.
科学研究应用
Crotylidene dicrotonate has been found to have various applications in scientific research. One of its most significant uses is in the field of organic chemistry. Crotylidene dicrotonate can be used as a reagent in organic synthesis to create complex molecules. It has also been found to be useful in the synthesis of natural products and pharmaceuticals.
Crotylidene dicrotonate has also been studied for its potential use in cancer research. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, Crotylidene dicrotonate has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
作用机制
The mechanism of action of Crotylidene dicrotonate is not fully understood. However, studies have shown that Crotylidene dicrotonate can inhibit the activity of certain enzymes, leading to the induction of apoptosis in cancer cells. Crotylidene dicrotonate has also been found to interact with proteins involved in the regulation of inflammation.
生化和生理效应
Crotylidene dicrotonate has been found to have various biochemical and physiological effects. In vitro studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and interact with proteins involved in inflammation. In vivo studies have shown that Crotylidene dicrotonate can reduce inflammation and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using Crotylidene dicrotonate in lab experiments is its versatility. Crotylidene dicrotonate can be used as a reagent in organic synthesis, making it useful in the creation of complex molecules. Additionally, Crotylidene dicrotonate has been found to have potential applications in cancer research and the treatment of inflammatory diseases.
However, there are also limitations to using Crotylidene dicrotonate in lab experiments. One of the main limitations is its toxicity. Crotylidene dicrotonate has been found to be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, Crotylidene dicrotonate is not readily available and can be expensive to synthesize.
未来方向
There are several future directions for the study of Crotylidene dicrotonate. One potential area of research is the development of anti-cancer drugs based on Crotylidene dicrotonate. Studies have shown that Crotylidene dicrotonate can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Another area of research is the study of Crotylidene dicrotonate's anti-inflammatory properties. Crotylidene dicrotonate has been found to interact with proteins involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Finally, there is potential for the development of new synthetic methods using Crotylidene dicrotonate. The unique properties of Crotylidene dicrotonate make it a useful reagent in organic synthesis, and there is potential for the development of new synthetic methods based on Crotylidene dicrotonate.
Conclusion:
In conclusion, Crotylidene dicrotonate is a chemical compound that has potential applications in various fields of scientific research. Its unique properties make it useful in organic synthesis, cancer research, and the treatment of inflammatory diseases. While there are limitations to using Crotylidene dicrotonate in lab experiments, there is potential for the development of new therapies and synthetic methods based on this compound. Further research is needed to fully understand the mechanism of action of Crotylidene dicrotonate and to explore its potential applications in scientific research.
合成方法
Crotylidene dicrotonate can be synthesized through the reaction of crotonic acid with dicyclopentadiene. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is purified through a series of processes including recrystallization and chromatography.
属性
CAS 编号 |
10141-07-8 |
|---|---|
产品名称 |
Crotylidene dicrotonate |
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
[(E)-1-[(E)-but-2-enoyl]oxybut-2-enyl] (E)-but-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-7-10(13)15-12(9-6-3)16-11(14)8-5-2/h4-9,12H,1-3H3/b7-4+,8-5+,9-6+ |
InChI 键 |
BADIPRCUJPQNIE-OTWDQPKHSA-N |
手性 SMILES |
C/C=C/C(OC(=O)/C=C/C)OC(=O)/C=C/C |
SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
规范 SMILES |
CC=CC(OC(=O)C=CC)OC(=O)C=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



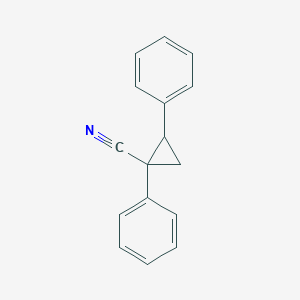

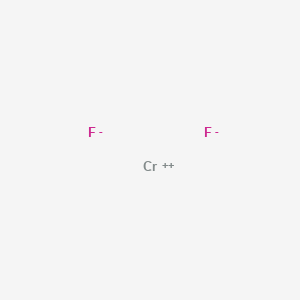
![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
